Cas no 126453-07-4 ((R)-CPP)

(R)-CPP structure
Nome del prodotto:(R)-CPP
(R)-CPP Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Piperazinecarboxylicacid, 4-(3-phosphonopropyl)-, (2R)-
- (R)-CPP
- DCPP
- R-(-)-3-(2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
- (2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
- D-CPP
- (R)-CCP
- CPP (R)-
- rac-(S*)-2-(2,4-Dichlorophenoxy)propanoic acid
- rac-(2R*)-2-(2,4-Dichlorophenoxy)propionic acid
- rac-(2R*)-2-(2,4-Dichlorophenoxy)propanoic acid
- 3-((R)-Carboxylpiperazin-4-yl)-propyl-1-phosphonic acid
- [3-[(2R)-2-Carboxypiperazin-4-yl]propyl]phosphonic acid
- 3-((R)-2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
- Tocris-0247
- HB0021
- NCGC00024515-01
- 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)-
- BDBM50050704
- Tocris-0173
- AKOS024457118
- NCGC00015179-01
- 7RC
- HY-100814
- SR-01000597718
- J-005384
- NCGC00015179-02
- A3QV2VT7SN
- Lopac-C-104
- (R)-4-(3-phosphonopropyl)piperazine-2-carboxylicacid
- (R)-4-(3-Phosphono-propyl)-piperazine-2-carboxylic acid
- (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
- (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid
- DTXSID501208909
- C8H17N2O5P
- NCGC00024482-01
- SCHEMBL1557957
- CS-0020456
- 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)-
- BC168104
- CPP, (R)-
- CPP, (-)-
- CHEMBL47277
- 126453-07-4
- SR-01000597718-1
- UNII-A3QV2VT7SN
- GLXC-27706
- R-CPP
- BRD-K66094457-001-01-5
-
- Inchi: InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
- Chiave InChI: CUVGUPIVTLGRGI-UHFFFAOYSA-N
- Sorrisi: P(CCCN1CCNC(C(O)=O)C1)(O)(O)=O
Proprietà calcolate
- Massa esatta: 252.08761
- Massa monoisotopica: 252.088
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 292
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -6.8
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 110A^2
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.408
- Punto di ebollizione: 546.7°C at 760 mmHg
- Punto di infiammabilità: 284.4°C
- Indice di rifrazione: 1.53
- PSA: 110.1
- Solubilità: Non disponibile
(R)-CPP Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12714-1mg |
(R)-CPP |
126453-07-4 | 98% | 1mg |
¥592.00 | 2023-09-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-10mg |
(R)-CPP |
126453-07-4 | 98% | 10mg |
¥1947.90 | 2023-09-03 | |
Biosynth | BC168104-1 mg |
(R)-CPP |
126453-07-4 | 1mg |
$115.50 | 2023-01-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-50mg |
(R)-CPP |
126453-07-4 | 98% | 50mg |
¥6299.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-5mg |
(R)-CPP |
126453-07-4 | 98% | 5mg |
¥1199.90 | 2023-09-03 | |
1PlusChem | 1P000T9Y-5mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 5mg |
$224.00 | 2024-07-09 | |
1PlusChem | 1P000T9Y-25mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 25mg |
$827.00 | 2023-12-25 | |
Ambeed | A263012-50mg |
(R)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid |
126453-07-4 | 98% | 50mg |
$484.0 | 2025-03-03 | |
MedChemExpress | HY-100814-1mg |
(R)-CPP |
126453-07-4 | ≥95.0% | 1mg |
¥2550 | 2024-04-20 | |
A2B Chem LLC | AA37142-1mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 1mg |
$34.00 | 2024-04-20 |
(R)-CPP Letteratura correlata
-
1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivityYuji Kazuta,Ryuichi Tsujita,Shigeo Uchino,Noriko Kamiyama,Daisuke Mochizuki,Kanako Yamashita,Yutaka Ohmori,Akitake Yamashita,Tamotsu Yamamoto,Shinich Kohsaka,Akira Matsuda,Satoshi Shuto J. Chem. Soc. Perkin Trans. 1 2002 1199
126453-07-4 ((R)-CPP) Prodotti correlati
- 9075-64-3(Carboxypeptidase,peptidylprolylamino acid)
- 1542203-90-6(IrCl3.xH2O)
- 588681-47-4(7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid)
- 2384649-51-6(3-carboxy({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbicyclo1.1.1pentane-1-carboxylic acid)
- 234446-64-1(PCB 205-13C12)
- 2755718-14-8(4-Chloro-3-ethyl-N-methoxy-N-methylbenzamide)
- 1213914-70-5((1R)-1-(2,2-DIFLUOROBENZO[D]1,3-DIOXOLEN-4-YL)BUTYLAMINE)
- 922016-68-0(3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylbenzamide)
- 1270401-34-7(3-(1-Amino-2-methylpropyl)benzoic acid)
- 2680682-81-7(4-methyl-5-(prop-2-en-1-yloxy)carbonyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:126453-07-4)(R)-CPP

Purezza:99%/99%/99%/99%/99%
Quantità:1mg/10mg/25mg/50mg/100mg
Prezzo ($):173.0/208.0/250.0/363.0/616.0